1-(Adamantane-1-carbonylamino)-3-ethyl-thiourea
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Overview
Description
N-[(ETHYLCARBAMOTHIOYL)AMINO]ADAMANTANE-1-CARBOXAMIDE is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts exceptional stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(ETHYLCARBAMOTHIOYL)AMINO]ADAMANTANE-1-CARBOXAMIDE typically involves the functionalization of adamantane. One common method is the radical functionalization of adamantane derivatives, which can be achieved through carbocation or radical intermediates. These intermediates are known for their stability and reactivity, making them suitable for various functionalization reactions .
Industrial Production Methods
Industrial production of adamantane derivatives often involves the use of selective C-H functionalization techniques. These methods allow for the direct conversion of adamantane C-H bonds to C-C bonds, incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups . The process typically requires specific catalysts and reaction conditions to achieve high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[(ETHYLCARBAMOTHIOYL)AMINO]ADAMANTANE-1-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like hydrazine hydrate, and nucleophiles such as alkyl halides. The reaction conditions often involve specific temperatures, pressures, and catalysts to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield adamantane ketones, while substitution reactions can produce various functionalized adamantane derivatives .
Scientific Research Applications
N-[(ETHYLCARBAMOTHIOYL)AMINO]ADAMANTANE-1-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential as a drug candidate due to its unique structural properties.
Medicine: Explored for its antiviral and anticancer activities, leveraging the stability and rigidity of the adamantane core.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its exceptional stability and functional versatility
Mechanism of Action
The mechanism of action of N-[(ETHYLCARBAMOTHIOYL)AMINO]ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid and stable framework, allowing the compound to effectively bind to its targets. This binding can modulate various biological processes, such as enzyme activity or receptor signaling, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
N-[(ETHYLCARBAMOTHIOYL)AMINO]QUINOLINE-6-CARBOXAMIDE: Another compound with a similar functional group but a different core structure.
N-[(ETHYLCARBAMOTHIOYL)AMINO]-4-PENTYLCYCLOHEXANE-1-CARBOXAMIDE: A compound with a cyclohexane core instead of an adamantane core
Uniqueness
N-[(ETHYLCARBAMOTHIOYL)AMINO]ADAMANTANE-1-CARBOXAMIDE is unique due to its adamantane core, which imparts exceptional stability and rigidity. This makes it particularly suitable for applications requiring robust and durable compounds, such as in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H23N3OS |
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Molecular Weight |
281.42 g/mol |
IUPAC Name |
1-(adamantane-1-carbonylamino)-3-ethylthiourea |
InChI |
InChI=1S/C14H23N3OS/c1-2-15-13(19)17-16-12(18)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,2-8H2,1H3,(H,16,18)(H2,15,17,19) |
InChI Key |
KHXAQAGISGDPOA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NNC(=O)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
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